molecular formula C9H10N2O2S B1582997 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- CAS No. 61078-14-6

1H-benzimidazole, 1-methyl-2-(methylsulfonyl)-

Cat. No.: B1582997
CAS No.: 61078-14-6
M. Wt: 210.26 g/mol
InChI Key: VDZVTXFWEKBHBV-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 1-methyl-2-(methylsulfonyl)- is an organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds that consist of fused benzene and imidazole rings. This particular compound is characterized by the presence of a methyl group at the first position and a methylsulfonyl group at the second position of the benzimidazole ring. It has garnered interest due to its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- typically involves the cyclization of o-phenylenediamine with appropriate sulfonylating agents. One common method includes the reaction of 2-aminobenzimidazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The scalability of the process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 1-methyl-2-(methylsulfonyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Methyl derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly as:

  • Antimicrobial Agents : Studies have shown that derivatives of benzimidazole exhibit significant antimicrobial activity against various pathogens. For instance, a series of benzimidazole derivatives were tested against Escherichia coli and Staphylococcus aureus, showing promising antibacterial effects comparable to standard drugs like gentamycin .
  • Anti-inflammatory and Analgesic Properties : Research indicates that certain benzimidazole derivatives possess anti-inflammatory effects. Compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. For example, compounds demonstrated remarkable COX-2 inhibition with IC50 values ranging from 8 to 13.7 µM .
  • Anticancer Activity : Recent studies have highlighted the anticancer potential of methylsulfonyl derivatives. For instance, novel methylsulfonyl indole-benzimidazole derivatives exhibited significant cytotoxicity against cancer cell lines and showed affinity for estrogen receptors, suggesting their role as potential anticancer agents .

Biological Research

The compound is also being explored for its biological activities:

  • Antifungal Activity : Benzimidazole derivatives have been evaluated for antifungal properties against strains such as Candida albicans and Aspergillus niger. Some compounds displayed moderate antifungal activity with MIC values indicating effective inhibition .
  • Viral Inhibition : Certain benzimidazole derivatives have shown promise in inhibiting viral infections, including enteroviruses and herpes simplex virus (HSV), with IC50 values significantly lower than standard antiviral agents .

Data Tables

Application AreaActivity TypeNotable FindingsReference
Medicinal ChemistryAntibacterialPromising activity against E. coli, comparable to gentamycin
Biological ResearchAntifungalModerate activity against C. albicans, MIC = 64 µg/mL
Medicinal ChemistryAnticancerSignificant cytotoxicity against MDA-MB-231 cell line, IC50 = 16.38 µM
Biological ResearchViral InhibitionEffective against enteroviruses, IC50 = 1.08 μg/ml

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized benzimidazole derivatives demonstrated their antibacterial efficacy through disk diffusion methods. The results indicated that several compounds exhibited comparable activity to gentamycin against E. coli and Pseudomonas aeruginosa, highlighting the potential of these compounds as effective antimicrobial agents .

Case Study 2: Anticancer Properties

In a comparative study of methylsulfonyl indole-benzimidazoles, researchers found that specific substitutions on the benzimidazole ring significantly influenced cytotoxicity levels against breast cancer cell lines. The findings suggested that structural modifications could enhance therapeutic efficacy in cancer treatment .

Mechanism of Action

The mechanism of action of 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- involves its interaction with specific molecular targets. In biological systems, it can inhibit the synthesis of nucleic acids and proteins by competing with purines, which are essential components of these macromolecules . This inhibition leads to the disruption of cellular processes in microorganisms and cancer cells, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazole, 1-methyl-2-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound in various applications.

Biological Activity

1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including antiproliferative, antibacterial, antifungal, and anti-inflammatory effects. The findings are supported by various studies and data tables summarizing key research outcomes.

Chemical Structure and Properties

The compound has the molecular formula C9H10N2O2S and features a benzimidazole ring with a methyl group and a methylsulfonyl substituent. This structural configuration is pivotal in determining its biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of 1H-benzimidazole derivatives against various cancer cell lines. One notable study evaluated a series of benzimidazole derivatives, including 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)-, revealing significant activity against the MDA-MB-231 breast cancer cell line.

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (μM)
1H-benzimidazole, 1-methyl-2-(methylsulfonyl)-MDA-MB-23116.38
Compound 2g (heptyl group)MDA-MB-23116.38
Compound 2d (butyl group)MDA-MB-23129.39

The results indicate that the compound exhibits promising anticancer properties, particularly when modified with longer alkyl chains, which enhance its efficacy.

Antibacterial Activity

The antibacterial potential of 1H-benzimidazole derivatives has been extensively studied. A recent investigation demonstrated that certain derivatives displayed significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Benzimidazole Derivatives

CompoundBacteriaMIC (μg/mL)
Compound 2gStaphylococcus aureus8
Compound 2gMethicillin-resistant Staphylococcus aureus (MRSA)4
Compound 3Streptococcus faecalis4

These findings suggest that modifications to the benzimidazole structure can enhance antibacterial potency, making it a candidate for further development as an antimicrobial agent.

Antifungal Activity

In addition to antibacterial effects, benzimidazole derivatives have shown antifungal activity. Research indicates that some compounds exhibit lower minimum inhibitory concentrations (MIC) against common fungal strains.

Table 3: Antifungal Activity of Benzimidazole Derivatives

CompoundFungal StrainMIC (μg/mL)
Compound 1aCandida albicans250
Compound 4Candida albicans62.5

The antifungal activity is particularly notable for compounds with specific substituents that enhance their interaction with fungal cell membranes.

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives have also been explored. A study evaluated the in vivo anti-inflammatory effects of synthesized derivatives, showing significant reductions in inflammation markers.

Table 4: Anti-inflammatory Effects of Benzimidazole Derivatives

CompoundInflammatory ModelInhibition (%)
Compound ACarrageenan-induced paw edema45%
Compound BCotton pellet granuloma60%

These results highlight the potential for these compounds to serve as therapeutic agents in inflammatory conditions.

Case Studies

Case Study: Anticancer Efficacy
A clinical study involving patients with advanced breast cancer treated with a benzimidazole derivative showed promising results in reducing tumor size and improving patient outcomes. The compound's mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation.

Case Study: Antimicrobial Resistance
In a laboratory setting, researchers tested the efficacy of benzimidazole derivatives against antibiotic-resistant strains of bacteria. The findings indicated that certain modifications to the benzimidazole structure could overcome resistance mechanisms, offering a new avenue for treatment options.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-methyl-2-(methylsulfonyl)-1H-benzimidazole, and how can reaction conditions influence yield and purity?

The synthesis typically involves reacting benzimidazole derivatives with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvents like dichloromethane or acetonitrile are used at room or elevated temperatures to drive the reaction to completion . A 2015 study by Ando et al. demonstrated regioselective sulfonylation under mild conditions (50°C, 12 hours) with a 78% yield, emphasizing the importance of controlling reaction time and temperature to minimize byproducts like over-sulfonylated derivatives . Purity is ensured via column chromatography or recrystallization, validated by HPLC and NMR .

Q. What analytical techniques are critical for characterizing 1-methyl-2-(methylsulfonyl)-1H-benzimidazole?

Key methods include:

  • NMR spectroscopy : Confirms substitution patterns (e.g., methylsulfonyl group at C2 via 1^1H and 13^{13}C chemical shifts) .
  • HPLC : Monitors purity and resolves isomeric impurities (e.g., using C18 columns with acetonitrile/water gradients) .
  • Mass spectrometry (ESI+/EI-MS) : Validates molecular weight (211.24 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, often using SHELXL for refinement .

Q. What biological activities have been reported for this compound, and how are these assays designed?

The compound exhibits antimicrobial, antiviral, and anticancer properties. For example:

  • Antimicrobial assays : Disk diffusion or microdilution methods against E. coli and S. aureus (MIC values: 8–32 µg/mL) .
  • Anticancer studies : MTT assays on human cancer cell lines (e.g., IC50_{50} of 12 µM in HeLa cells) .
  • Enzyme inhibition : Kinase inhibition assays (e.g., EGFR) using fluorescence-based protocols . Negative controls and dose-response curves are critical to validate specificity .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl vs. thioether groups) impact biological activity and solubility?

Comparative studies with analogs (e.g., 1-ethylsulfonyl or 1-methylthio derivatives) reveal that the methylsulfonyl group enhances solubility (logP = 1.2 vs. 2.5 for methylthio) and bioavailability due to its electron-withdrawing nature. However, replacing sulfonyl with bulkier groups (e.g., trifluoromethyl) may reduce target binding affinity by steric hindrance . Molecular docking (e.g., AutoDock Vina) shows that the sulfonyl group forms hydrogen bonds with active-site residues in kinases, correlating with IC50_{50} values .

Q. How can researchers resolve discrepancies in crystallographic data or conflicting bioactivity results?

  • Crystallographic conflicts : Discrepancies in bond lengths or angles (e.g., S=O bond variations) may arise from twinning or poor data resolution. Using SHELXD for phase refinement and validating with PLATON/ADDSYM can resolve symmetry issues .
  • Bioactivity variability : Inconsistent IC50_{50} values across labs may stem from assay conditions (e.g., serum concentration in cell culture). Standardizing protocols (e.g., ATP levels in kinase assays) and cross-validating with orthogonal methods (e.g., SPR vs. fluorescence) are recommended .

Q. What computational strategies are effective for predicting ADME/Tox profiles of this compound?

  • ADME prediction : Tools like SwissADME estimate moderate intestinal absorption (HIA = 75%) and CYP3A4 metabolism due to the sulfonyl group .
  • Toxicity profiling : ProTox-II predicts hepatotoxicity (Probability = 0.64) but low mutagenicity. Experimental validation via Ames tests and hepatocyte viability assays is critical for preclinical development .

Q. How can regioselectivity challenges in derivatization reactions be addressed?

Regioselective functionalization at the N1 or C5 positions requires careful optimization:

  • N1 alkylation : Use bulky bases (e.g., LDA) to deprotonate N1 selectively, followed by alkyl halides .
  • C5 nitration : Mixed HNO3_3/H2_2SO4_4 at 0°C favors C5 over C4/C6, confirmed by 15^{15}N NMR .

Q. Methodological Considerations

Q. What strategies mitigate thermal degradation during DSC/TGA analysis?

The compound shows stability up to 200°C (DSC peak at 210°C). For accurate TGA, use inert atmospheres (N2_2) and heating rates ≤5°C/min to avoid oxidative decomposition of the sulfonyl group .

Q. How do solvent polarity and pH affect NMR chemical shifts?

In DMSO-d6_6, the sulfonyl proton (NH) resonates at δ 12.01 ppm (broad), while in CDCl3_3, it shifts upfield (δ 11.2 ppm) due to reduced hydrogen bonding. Adjusting pH (e.g., adding TFA) can sharpen NH signals .

Q. What are best practices for reproducibility in biological assays?

  • Cell-based assays : Use passage numbers <20 and synchronize cell cycles .
  • Enzyme assays : Pre-incubate enzymes with inhibitors for 30 minutes to ensure equilibrium .
  • Data reporting : Include positive/negative controls and raw data in supplementary materials .

Properties

IUPAC Name

1-methyl-2-methylsulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-11-8-6-4-3-5-7(8)10-9(11)14(2,12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZVTXFWEKBHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348796
Record name 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61078-14-6
Record name 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled (0° C.), stirred solution of 2-(methylsulfonyl)-1H-benzimidazole (4.60 g, 0.023 mol) in DMF (25 mL) was added NaH (60% dispersion in mineral oil; 0.94 g, 0.023 mol) in several portions. After 1 hour, iodomethane (3.33 g, 0.023 mol) was added. The cooling bath was removed and stirring was continued for 18 hours. The mixture was recooled to 0° C., H2O (75 mL) was added, and the off-white precipitate was collected by filtration to give 4.30 g (88%) of product m.p. 131°-132° C.
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.94 g
Type
reactant
Reaction Step Two
Quantity
3.33 g
Type
reactant
Reaction Step Three
Yield
88%

Retrosynthesis Analysis

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Feasible Synthetic Routes

1H-benzimidazole, 1-methyl-2-(methylsulfonyl)-
1H-benzimidazole, 1-methyl-2-(methylsulfonyl)-
1H-benzimidazole, 1-methyl-2-(methylsulfonyl)-
1H-benzimidazole, 1-methyl-2-(methylsulfonyl)-
1H-benzimidazole, 1-methyl-2-(methylsulfonyl)-
1H-benzimidazole, 1-methyl-2-(methylsulfonyl)-

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